molecular formula C15H21ClN2O2 B153203 Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate CAS No. 886767-49-3

Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate

Cat. No.: B153203
CAS No.: 886767-49-3
M. Wt: 296.79 g/mol
InChI Key: WWWIVVADARKSAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate involves the following steps:

    Reaction of tert-butyl formate with piperazine: This generates tert-butyl 1-formate piperazine.

    Reaction of tert-butyl 1-formate piperazine with chlorobenzene: This produces this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same reaction steps mentioned above, but with optimized conditions for higher yield and purity. The reactions are carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate is unique due to its specific structure, which allows it to interact with neurotransmitter receptors in a distinct manner. This makes it a valuable compound in the design and synthesis of potential therapeutic agents.

Biological Activity

Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H20ClN2O2
  • Molecular Weight : 296.78 g/mol

This compound features a piperazine ring substituted with a tert-butyl group and a 4-chlorophenyl moiety, which is crucial for its biological activity.

Research indicates that compounds containing piperazine structures often exhibit a range of biological activities, including:

  • Serotonin Receptor Modulation : Piperazine derivatives are known to interact with serotonin receptors, which may contribute to their anxiolytic and antidepressant effects.
  • Inhibition of Enzymes : Some studies suggest that these compounds can inhibit enzymes involved in various metabolic pathways, potentially affecting neurotransmitter levels and other physiological processes.

Antiparasitic Activity

A study highlighted the synthesis of various piperazine derivatives, including those structurally similar to this compound. These compounds were evaluated for their antiplasmodial activity against Plasmodium falciparum, with some derivatives showing potent inhibition at low micromolar concentrations (IC50 values in the nanomolar range) while maintaining selectivity indices greater than 100 against human cell lines .

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Another significant area of research involves the inhibition of FAAH, an enzyme that degrades endocannabinoids. Piperazine-based compounds have been shown to selectively inhibit FAAH, leading to increased levels of endocannabinoids in the brain and potential therapeutic effects in pain management and mood disorders .

Case Study 1: Antimalarial Activity

In a comparative study, several piperazine derivatives were synthesized and tested for their ability to inhibit P. falciparum. Compounds with specific substitutions on the piperazine ring demonstrated enhanced activity, suggesting that structural modifications can significantly impact efficacy. This compound was among those evaluated, showing promising results in preliminary assays .

Case Study 2: Neuropharmacological Effects

Research investigating the neuropharmacological profiles of piperazine derivatives revealed that certain compounds could modulate serotonin and dopamine receptors effectively. This modulation is linked to potential applications in treating anxiety and depression. This compound was included in these studies, where it exhibited favorable interactions with serotonin receptors .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusBiological ActivityIC50 (µM)Selectivity Index
Antimalarial ActivityInhibition of P. falciparum<10>100
FAAH InhibitionIncrease in endocannabinoids<5Not specified
Neuropharmacological EffectsModulation of serotonin receptorsNot specifiedNot specified

Properties

IUPAC Name

tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWIVVADARKSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395488
Record name tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886767-49-3
Record name tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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